

A Technical Guide to the Spectroscopic Data of **tert-Butyl Methyl Adipate**

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Compound of Interest

Compound Name: *tert-Butyl methyl adipate*

Cat. No.: *B8138605*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **tert-butyl methyl adipate**. Due to the limited availability of published experimental spectra for this specific diester, this document presents predicted data based on the analysis of structurally similar compounds. This guide is intended to serve as a valuable resource for the identification and characterization of **tert-butyl methyl adipate** in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **tert-butyl methyl adipate**. These predictions are derived from the known spectral properties of adipate esters, tert-butyl esters, and methyl esters.

Table 1: Predicted ^1H NMR Data for **tert-Butyl Methyl Adipate** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.67	Singlet	3H	-OCH ₃
~ 2.30	Triplet	2H	-CH ₂ -C(=O)O-CH ₃
~ 2.22	Triplet	2H	-CH ₂ -C(=O)O-C(CH ₃) ₃
~ 1.65	Multiplet	4H	-CH ₂ -CH ₂ -
1.45	Singlet	9H	-C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Data for **tert-Butyl Methyl Adipate** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 173.3	-C(=O)O-CH ₃
~ 172.6	-C(=O)O-C(CH ₃) ₃
~ 80.5	-O-C(CH ₃) ₃
~ 51.5	-OCH ₃
~ 33.8	-CH ₂ -C(=O)O-
~ 33.6	-CH ₂ -C(=O)O-
~ 28.1	-C(CH ₃) ₃
~ 24.3	-CH ₂ -CH ₂ -
~ 24.2	-CH ₂ -CH ₂ -

Table 3: Predicted IR Data for **tert-Butyl Methyl Adipate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2980-2870	Strong	C-H stretch (aliphatic)
~ 1740	Strong	C=O stretch (methyl ester)
~ 1730	Strong	C=O stretch (tert-butyl ester)
~ 1465, 1368	Medium	C-H bend (CH ₃ , CH ₂)
~ 1250	Strong	C-O stretch (ester)
~ 1150	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data for **tert-Butyl Methyl Adipate** (Electron Ionization - EI)

m/z	Predicted Fragment
216	[M] ⁺ (Molecular Ion)
201	[M - CH ₃] ⁺
185	[M - OCH ₃] ⁺
160	[M - C ₄ H ₈] ⁺ (from tert-butyl group)
145	[M - C ₄ H ₉ O] ⁺
129	[M - COOC(CH ₃) ₃] ⁺
115	[CH ₃ OC(=O)(CH ₂) ₄] ⁺
101	[C(=O)OC(CH ₃) ₃] ⁺
59	[COOCH ₃] ⁺
57	[C(CH ₃) ₃] ⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid ester sample like **tert-butyl methyl adipate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-25 mg of the **tert-butyl methyl adipate** sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Parameters:
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay (d1): 1-5 seconds.
 - Acquisition time: 2-4 seconds.
 - Spectral width: -2 to 12 ppm.
 - Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Integrate the signals.
 - Reference the spectrum to the TMS signal at 0.00 ppm.

- ^{13}C NMR Acquisition:
 - Spectrometer: A 75 MHz or higher field NMR spectrometer.
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Acquisition Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation delay (d1): 2 seconds.
 - Acquisition time: 1-2 seconds.
 - Spectral width: 0 to 220 ppm.
 - Processing:
 - Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- IR Spectrum Acquisition:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Acquisition Parameters:

- Scan range: 4000-400 cm^{-1} .
- Number of scans: 16-32.
- Resolution: 4 cm^{-1} .
- Procedure:
 - Record a background spectrum of the clean salt plates.
 - Place the sample-loaded salt plates in the spectrometer's sample holder.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

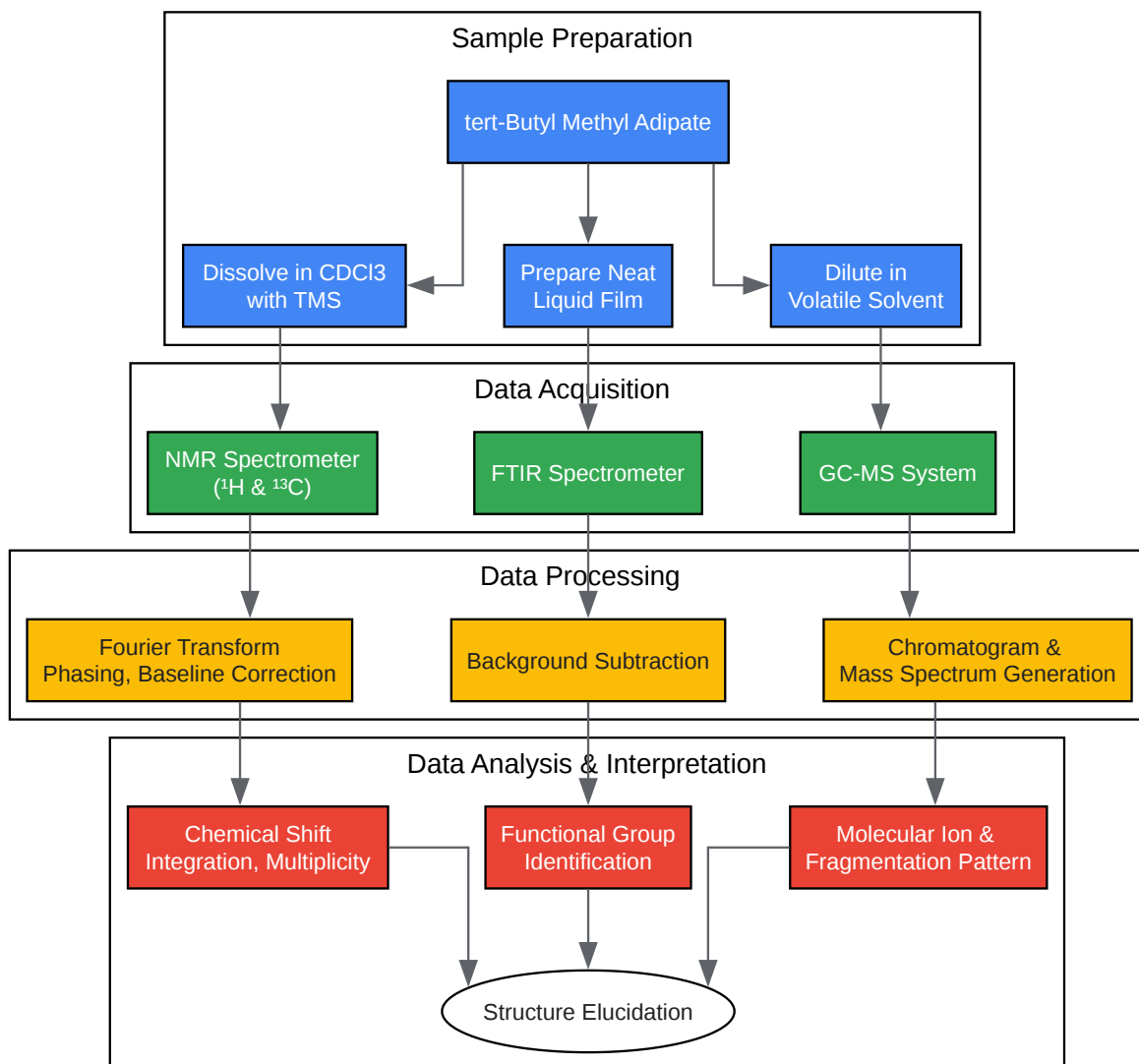
- Sample Introduction:
 - The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, after separation by gas chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- Mass Spectrum Acquisition (Electron Ionization - EI):
 - Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).
 - Ionization Parameters:
 - Ionization energy: 70 eV.
 - Source temperature: 200-250 °C.
 - Mass Analyzer Parameters:
 - Mass range: m/z 40-400.

- Scan rate: 1-2 scans/second.
- Data Analysis:
 - Identify the molecular ion peak $[M]^+$.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **tert-butyl methyl adipate**.

Workflow for Spectroscopic Analysis of tert-Butyl Methyl Adipate



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